molecular formula C14H20N2O2 B14843071 5-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide

5-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide

Cat. No.: B14843071
M. Wt: 248.32 g/mol
InChI Key: SOLZSAJKMRPSNF-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C14H20N2O2 It is known for its unique structural features, which include a cyclopropoxy group and an isopropyl group attached to a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide typically involves the following steps:

    Formation of the Picolinamide Core: The initial step involves the synthesis of the picolinamide core through the reaction of picolinic acid with dimethylamine under appropriate conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the picolinamide core.

    Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction, using isopropyl halide as the alkylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or isopropyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions are often carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted picolinamides with different functional groups.

Scientific Research Applications

5-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The cyclopropoxy and isopropyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide: Shares structural similarities but differs in the position of functional groups.

    5-Cyclopropoxy-4-isopropyl-N,N-dimethylpicolinamide: Another isomer with different substitution patterns.

Uniqueness

5-Cyclopropoxy-6-isopropyl-N,N-dimethylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-9(2)13-12(18-10-5-6-10)8-7-11(15-13)14(17)16(3)4/h7-10H,5-6H2,1-4H3

InChI Key

SOLZSAJKMRPSNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=N1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

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